2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt

Description

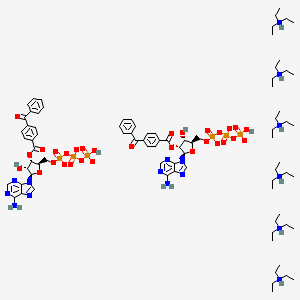

2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt (BzATP) is a synthetic adenosine triphosphate (ATP) analog widely recognized for its potent agonistic activity at the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses, cytokine release, and cellular energy homeostasis . With a molecular weight of 1018.97 g/mol and purity exceeding 95%, BzATP is structurally characterized by a benzoylbenzoyl moiety at the 2' or 3' ribose position, enhancing its stability and receptor-binding affinity compared to native ATP . Its effective concentration ranges from 0.5 to 300 µM, making it a critical tool for studying P2X7-mediated pathways, including NLRP3 inflammasome activation, lysosomal dysfunction, and mitochondrial metabolism .

Properties

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(4-benzoylbenzoyl)oxy-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;triethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H24N5O15P3.6C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;25-21-17-22(27-11-26-21)29(12-28-17)23-20(19(31)16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;6*1-4-7(5-2)6-3/h2*1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);6*4-6H2,1-3H3/t2*16-,19-,20-,23-;;;;;;/m11....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIHRCVFNGFMNN-SOSHWKHTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(C(OC3N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=NC5=C(N=CN=C54)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H138N16O30P6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2037.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Hydroxyl Groups

To prevent unwanted side reactions, the 5'-triphosphate group is stabilized as a triethylammonium salt, enhancing solubility in organic solvents. The 2' and 3' hydroxyls are temporarily protected using acid-labile groups:

Acylation with 4-Benzoylbenzoyl Chloride

The exposed hydroxyl (2' or 3') undergoes acylation using 4-benzoylbenzoyl chloride in anhydrous conditions:

-

Reagents : 4-Benzoylbenzoyl chloride (2.5 equiv), triethylamine (TEA, 3.0 equiv), dimethylformamide (DMF).

-

Mechanism : TEA neutralizes HCl generated during the reaction, driving the esterification forward.

-

Outcome : A mixed 2'/3'-O-(4-benzoylbenzoyl) intermediate forms, with the ratio influenced by steric and electronic factors.

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12–16 hours |

| Yield | 65–72% |

Deprotection and Salt Formation

Removal of Protecting Groups

Triethylammonium Salt Precipitation

The crude product is treated with triethylamine (TEA) in methanol to form the triethylammonium salt:

-

Procedure : Adjust pH to 6.5–7.0 with TEA, concentrate under vacuum, and precipitate with cold diethyl ether.

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature Control

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial-Scale Synthesis

Batch Process Parameters

Chemical Reactions Analysis

Types of Reactions

2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: The benzoylbenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylbenzoyl derivatives, while substitution reactions can yield a variety of functionalized adenosine triphosphate derivatives .

Scientific Research Applications

2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate is widely used in scientific research, particularly in the fields of:

Chemistry: It is used as a tool to study the properties and reactions of nucleotides.

Mechanism of Action

The primary mechanism of action of 2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-triphosphate involves its interaction with P2X receptors, particularly the P2X7 receptor. Upon binding to these receptors, it induces the opening of ion channels, leading to the influx of calcium and sodium ions. This activation triggers a cascade of intracellular events, including the release of pro-inflammatory cytokines and the induction of cell death pathways .

Comparison with Similar Compounds

Selectivity and Receptor Targets

BzATP exhibits distinct selectivity compared to other ATP analogs and P2X receptor agonists:

- P2X7 Specificity: BzATP shows 5–10-fold higher potency at P2X7 than ATP, attributed to its resistance to ectonucleotidase degradation and enhanced binding kinetics . Unlike ATPγS, which non-selectively activates multiple P2X/P2Y receptors, BzATP’s partial agonism at P2X1 and P2Y1 is minimal in most physiological contexts .

- Functional Divergence: In HEK293 cells expressing P2X7, 10 µM BzATP reduces viability to 60%, whereas ATP requires millimolar concentrations for similar effects .

Pharmacological and Biochemical Properties

- Stability : The benzoylbenzoyl group in BzATP prevents enzymatic cleavage, extending its half-life in vitro compared to ATP or ADP .

- Calcium Mobilization : BzATP induces intracellular calcium ([Ca²⁺]i) spikes at lower concentrations (EC₅₀ = 1–10 µM) than ATP (EC₅₀ > 100 µM) in neurons and microglia .

- Antagonist Sensitivity : BzATP-driven P2X7 activation is selectively inhibited by A438079 and AZ10606120, antagonists ineffective against ATP-mediated P2X1/P2X3 responses .

Research Findings and Clinical Relevance

- Inflammation : BzATP (100 µM) stimulates IL-1β release in human PBMCs with an IC₅₀ of 64 fM, a potency unmatched by ATP or ADP .

- Metabolic Regulation : Daily BzATP administration in mice increases basal metabolic rate by 15% and upregulates NADPH oxidase 2 in skeletal muscle, linking P2X7 to energy homeostasis .

- Cancer Progression: In mammary cancer cells, BzATP promotes invasiveness via P2X7-mediated actin polymerization, a pathway less pronounced with ATP .

Limitations and Considerations

- Off-Target Effects : At high concentrations (>100 µM), BzATP activates P2X1 and P2Y1 receptors, complicating data interpretation in mixed receptor environments .

- Species Variability : Rat P2X7 receptors exhibit lower BzATP sensitivity than human orthologs, necessitating species-specific dose optimization .

Biological Activity

2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt, commonly referred to as BzATP-TEA, is a photoreactive analog of ATP that has garnered attention for its biological activity, particularly as a selective agonist for purinergic receptors. This compound is notable for its enhanced potency compared to ATP, making it a valuable tool in biochemical research and therapeutic applications.

- Molecular Formula : C₁₈H₂₄N₅O₁₅P

- CAS Number : 112898-15-4

- Molecular Weight : 493.39 g/mol

BzATP-TEA primarily acts as an agonist for the P2X7 receptor, a subtype of purinergic receptors that are ion channels activated by ATP. It exhibits 5 to 10 times greater potency than ATP , with an effective concentration (EC50) of approximately 0.7 μM in HEK 293 cells . Additionally, it shows partial agonist activity at P2X1 and P2Y1 receptors, indicating its potential versatility in modulating cellular responses through purinergic signaling pathways .

P2X7 Receptor Agonism

BzATP-TEA has been extensively studied for its role in activating P2X7 receptors, which are implicated in various physiological and pathological processes, including inflammation and cell death. Research indicates that BzATP-TEA can induce significant cellular responses:

- Cytosolic pH Changes : In osteoblast-like MC3T3-E1 cells, BzATP-TEA elicited rapid alkalinization of the cytosol, suggesting its role in regulating intracellular pH through P2X7 receptor activation .

- Cellular Death Induction : In models of Huntington's disease, BzATP-TEA was shown to induce cell death in striatal cells, a response that could be modulated by antagonists such as periodate-oxidized adenosine 5'-triphosphate .

Comparative Potency

The following table summarizes the comparative potency of BzATP-TEA against other purinergic agonists:

| Compound | Target Receptor | EC50 (μM) | Potency Relative to ATP |

|---|---|---|---|

| BzATP-TEA | P2X7 | 0.7 | 5-10 times |

| ATP | P2X7 | 3.5 | Reference |

| ADP | P2Y1 | 0.5 | Varies |

Case Studies

- Diabetes-Induced Rat Models : In studies involving type I diabetes models, BzATP-TEA was utilized to explore its effects on renal function and cellular signaling pathways related to inflammation and apoptosis .

- Astrocyte-Neuron Coculture Studies : The compound has been employed in coculture systems to investigate interactions between astrocytes and neurons under stress conditions, revealing insights into neuroprotective mechanisms mediated by purinergic signaling .

Q & A

Q. How can researchers synthesize and characterize 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate triethylammonium salt?

Synthesis typically involves regioselective benzoylation of ATP at the 2’/3’-hydroxyl group using 4-benzoylbenzoyl derivatives under anhydrous conditions. Reaction optimization may require controlled temperatures (e.g., −50°C for thiophosphorylation steps) and argon atmospheres to prevent hydrolysis . Characterization relies on:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm structural integrity, e.g., δ = 57.31 ppm in ³¹P NMR for thiophosphate derivatives .

- Mass spectrometry (HRMS-ESI) for molecular weight validation, targeting exact masses (e.g., m/z = 444.9991 for Cl-substituted analogs) .

- HPLC (≥90% purity thresholds) to ensure product homogeneity .

Q. What protocols ensure the compound’s stability and purity during experimental use?

- Storage : Store lyophilized powder at −80°C in airtight, light-protected vials to prevent photodegradation of the benzoylbenzoyl group .

- Solubility : Reconstitute in aqueous buffers (e.g., 10 mM tricine, pH 7.6) with vortexing; avoid organic solvents unless specified .

- Handling : Use gloves and UV-filtering labware to minimize light-induced crosslinking during handling .

Q. How is this compound utilized as an ATP analog in enzymatic assays?

The benzoylbenzoyl group mimics ATP’s triphosphate moiety, enabling competitive inhibition studies. Example protocols:

- Kinase assays : Replace ATP with 10–100 µM of the analog to assess binding affinity via fluorescence polarization or radiometric methods (using [γ-³²P]-labeled analogs for comparison) .

- Control experiments : Validate specificity by testing non-hydrolyzable analogs (e.g., α,β-methylene ATP) to rule off-target effects .

Advanced Research Questions

Q. How can the compound’s photoaffinity properties be leveraged to map ATP-binding protein sites?

- Crosslinking protocol : Irradiate protein-compound complexes (λ = 365 nm, 10–15 min) to activate the benzoylbenzoyl group, generating covalent adducts with proximal amino acids .

- Quenching and analysis : Terminate reactions with β-mercaptoethanol, then digest proteins (trypsin) for LC-MS/MS identification of crosslinked peptides .

- Troubleshooting : Optimize irradiation time to balance crosslinking efficiency and protein denaturation risks .

Q. What strategies resolve discrepancies in enzymatic activity data when using this analog?

- Competitive titration : Compare inhibition curves with natural ATP to calculate Ki values and validate competitive binding .

- Solubility checks : Verify analog solubility under assay conditions; precipitation may artificially reduce apparent activity .

- Metal ion effects : Test Mg²⁺/Mn²⁺ concentrations, as triphosphate coordination is critical for enzyme interactions .

Q. How can the compound be chemically modified for targeted delivery or enhanced specificity?

- Functional group additions : Introduce fluorophores or biotin via the 6-aminohexylcarbamoyl group (see analogous ATP derivatives) for pull-down assays or imaging .

- Regioselective modifications : Use tert-butyldimethylsilyl (TBDMS) protecting groups to direct reactions to specific hydroxyl positions, enabling tailored analogs .

Data Contradiction Analysis

Q. How should researchers address variability in reported storage conditions (e.g., −20°C vs. −80°C)?

- Stability testing : Perform accelerated degradation studies (e.g., 4°C, 25°C) with HPLC monitoring to determine optimal storage temperatures for specific applications .

- Batch-specific recommendations : Collaborate with suppliers to obtain stability data for individual lots, as impurities (e.g., residual solvents) may affect shelf life .

Q. Why might enzymatic assays with this analog yield lower activity than expected?

- Steric hindrance : The bulky benzoylbenzoyl group may obstruct binding pockets; validate with structural modeling (e.g., docking simulations) .

- Hydrolysis susceptibility : Test for analog degradation via LC-MS after prolonged incubation in assay buffers .

Methodological Best Practices

- Purity validation : Use orthogonal methods (HPLC + NMR) to confirm ≥95% purity, critical for reproducibility .

- Photocrosslinking controls : Include dark controls (no UV) to distinguish specific crosslinking from non-specific binding .

- Ethical compliance : Adhere to biosafety protocols (e.g., PPE, waste disposal) when handling photoreactive compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.